Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-

Description

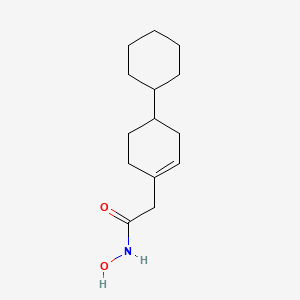

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- (CAS 28673-66-7), is a hydroxamic acid derivative with a cyclohexenyl substituent at position 4 of the cyclohexene ring. Its IUPAC name is 4-cyclohexyl-1-cyclohexene-1-acetohydroxamic acid, and it features a hydroxamic acid (-CONHOH) functional group attached to a bicyclic hydrocarbon backbone .

Properties

CAS No. |

28673-66-7 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16) |

InChI Key |

YESHEVGHJYMBED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCC(=CC2)CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ester Hydrolysis and Hydroxylamine Reaction (From US Patent US3801628A)

A primary method for preparing acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves multi-step synthesis starting from ethyl (4-cyclohexyl-1-cyclohexen-1-yl) acetate:

Step 1: Preparation of (4-cyclohexyl-1-cyclohexen-1-yl) acetic acid

- Ethyl (4-cyclohexyl-1-cyclohexen-1-yl) acetate is refluxed with sodium hydroxide in ethanol for 4 hours to achieve saponification.

- After concentration and acidification with hydrochloric acid, the acid is extracted, dried, and recrystallized.

- Yield: 61.2%, melting point 101°C.

Step 2: Formation of Acetohydroxamic Acid Derivative

- Hydroxylamine solution is prepared by reacting hydroxylamine hydrochloride with sodium in ethanol, filtering off sodium chloride.

- Ethyl (4-cyclohexyl-1-cyclohexen-1-yl) acetate and sodium ethylate are added to the hydroxylamine solution at 0°C.

- The mixture stands for 48 hours at room temperature, then concentrated.

- Acidification with hydrochloric acid precipitates the acetohydroxamic acid.

- Crystallization from water-ethanol yields the product with melting point 165-168°C (decomposition) and 52.4% yield.

This method emphasizes controlled temperature and reaction time to optimize yield and purity of the hydroxamic acid derivative.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ester Hydrolysis + Hydroxylamine (US Patent) | Ethyl (4-cyclohexyl-1-cyclohexen-1-yl) acetate | NaOH/ethanol reflux; hydroxylamine in ethanol, 0°C to RT, 48h | 52.4 | Multi-step; moderate yield; lab scale |

| Direct Reaction (CN Patent) | Hydroxylamine hydrochloride + methyl acetate | Solid NaOH or KOH catalyst; methanol/ethanol solvent; 30-80°C; sealed reactor | Not specified | Industrially scalable; optimized parameters |

| Cyclic Hydroxamic Acid Synthesis (Research) | Cyclic ketones + Piloty's acid or hydroxylamine derivatives | Basic decomposition; mechanistic intermediates | 20-69 | Focus on stereoselectivity; research scale |

Concluding Remarks

The preparation of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-, is well-documented primarily through two robust synthetic routes:

The classical laboratory method involving ester hydrolysis followed by reaction with hydroxylamine under controlled temperature conditions, yielding crystalline acetohydroxamic acid.

An industrially optimized process using hydroxylamine hydrochloride and methyl acetate in the presence of solid alkali catalysts and alcohol solvents under reflux conditions with precise control of stirring, temperature, and pressure.

Both methods emphasize the importance of neutralizing hydrochloric acid generated during the reaction and maintaining reaction parameters to ensure product purity and yield. Research into cyclic hydroxamic acid synthesis further supports mechanistic understanding and potential stereochemical control in such compounds.

This comprehensive analysis integrates patent literature and research findings to provide authoritative guidance on the preparation of this specialized hydroxamic acid derivative.

Chemical Reactions Analysis

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form simpler derivatives.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound’s ability to inhibit urease makes it useful in studying bacterial metabolism and enzyme inhibition.

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .

Comparison with Similar Compounds

Key Insights :

- Unlike hydroxyurea, which targets ribonucleotide reductase, hydroxamic acids primarily inhibit urease or DNA synthesis via metal chelation .

Pharmacokinetic Profiles

Pharmacokinetic properties of hydroxamic acids vary significantly based on substituents:

Key Insights :

- Acetohydroxamic acid and hydroxyurea exhibit short half-lives (35–65 minutes), necessitating frequent dosing . The target compound’s bicyclic structure may prolong its half-life, though this requires validation.

- Lipophilicity from the cyclohexenyl group could increase central nervous system (CNS) penetration but also elevate thrombotic risks, as seen with acetohydroxamic acid .

Clinical Efficacy and Adverse Effects

Efficacy in Urease Inhibition

- Acetohydroxamic acid reduces struvite stone recurrence by 29% (17% vs. 46% in placebo) but causes intolerable side effects in 22% of patients, including phlebothrombosis and tremors .

- However, steric hindrance from the bulky substituent may reduce enzyme binding efficiency compared to acetohydroxamic acid.

Cytotoxic Effects

- Hydroxyurea and analogs induce rapid karyorrhexis in proliferating tissues (e.g., bone marrow, intestinal crypts) by inhibiting thymidine incorporation into DNA .

- The target compound’s cytotoxicity profile is unknown but may align with other hydroxamates, depending on tissue distribution and metabolic stability.

Biological Activity

Acetohydroxamic acid, specifically the compound 2-(4-cyclohexyl-1-cyclohexenyl)-, is a derivative of acetohydroxamic acid (AHA) that has garnered attention for its potential biological activities, particularly in cancer therapy and as a chemosensitizer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Acetohydroxamic Acid

Acetohydroxamic acid is known primarily for its role as a hydroxamate class inhibitor of metalloenzymes, particularly in the treatment of certain cancers. The modification to include the cyclohexenyl group enhances its biological properties, potentially increasing its efficacy in therapeutic applications.

The mechanism by which acetohydroxamic acid exerts its biological effects involves:

- Metalloenzyme Inhibition : AHA inhibits various metalloenzymes, disrupting cancer cell metabolism and proliferation.

- Chemosensitization : It has been shown to enhance the effectiveness of chemotherapeutic agents by sensitizing cancer cells to these drugs, particularly under hypoxic conditions .

Anticancer Properties

- Chemosensitization Studies : Research indicates that acetohydroxamic acid derivatives can potentiate the activity of chemotherapeutic agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). In vitro studies demonstrated that these compounds increased CCNU's toxicity against EMT-6 mouse mammary tumor cells, especially under hypoxic conditions .

- Cytotoxicity Profiles : The cytotoxic effects of acetohydroxamic acid derivatives were evaluated in various cancer cell lines. The results showed preferential toxicity under low oxygen levels, suggesting a targeted approach to tumor microenvironments that are often hypoxic .

Comparative Studies

In comparison to other compounds within the hydroxamate class, acetohydroxamic acid with cyclohexyl modifications exhibited enhanced reactivity and potency:

| Compound Name | CAS Number | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Acetohydroxamic acid | 28673-66-7 | Varies by cell line | Metalloenzyme inhibition |

| 2-(4-cyclohexyl-1-cyclohexenyl)-acetohydroxamic acid | N/A | Lower IC50 than AHA | Enhanced chemosensitization |

Case Studies and Research Findings

- In Vitro Efficacy : A study conducted on EMT-6 mouse mammary tumor cells indicated that the introduction of cyclohexyl groups significantly improved the chemosensitizing effects of AHA derivatives compared to their parent compounds .

- Hypoxia-Induced Toxicity : The compounds demonstrated a marked increase in toxicity under hypoxic conditions, highlighting their potential for targeted cancer therapies where traditional treatments fail due to oxygen deprivation .

- Mechanistic Insights : Further investigation into the mechanism revealed that the cyclohexyl group plays a crucial role in enhancing the interaction with target enzymes, leading to increased formation rates of toxic isocyanates from CCNU .

Q & A

Q. What protocols ensure long-term stability of the compound in experimental formulations?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH for 6 months) assess degradation. Lyophilization with mannitol (1:1 w/w) prevents hydrolysis of the hydroxamic acid group. Store solutions in amber vials at -20°C with desiccants. Monitor purity via HPLC and degradation products (e.g., acetic acid) via GC-MS. For in vivo use, prepare fresh solutions in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.